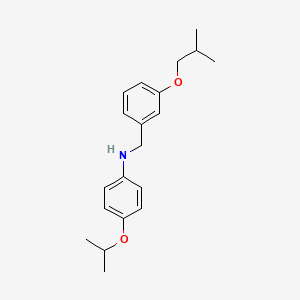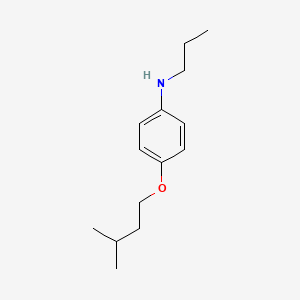
N-(3-Isobutoxybenzyl)-4-isopropoxyaniline
Descripción general
Descripción
N-(3-Isobutoxybenzyl)-4-isopropoxyaniline is an organic compound that belongs to the family of aniline derivatives It is characterized by the presence of isobutoxy and isopropoxy groups attached to the benzyl and aniline moieties, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline typically involves the reaction of 3-isobutoxybenzyl chloride with 4-isopropoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Isobutoxybenzyl)-4-isopropoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium
Major Products Formed
Oxidation: Corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives
Aplicaciones Científicas De Investigación
N-(3-Isobutoxybenzyl)-4-isopropoxyaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(3-Isobutoxybenzyl)-4-isopropoxyaniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Isobutoxy-N-(3-isobutoxybenzyl)aniline
- N-(3-Isobutoxybenzyl)-1-phenyl-1-ethanamine
- 1-(3-Isobutoxyphenyl)cyclopropanamine
- N-(3-Isobutoxybenzyl)-1-hexadecanamine
Uniqueness
N-(3-Isobutoxybenzyl)-4-isopropoxyaniline is unique due to the presence of both isobutoxy and isopropoxy groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-[[3-(2-methylpropoxy)phenyl]methyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-15(2)14-22-20-7-5-6-17(12-20)13-21-18-8-10-19(11-9-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVQIFKXCVVRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CNC2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)



![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline](/img/structure/B1385457.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline](/img/structure/B1385465.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)

![4-(Isopentyloxy)-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385469.png)
![4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385470.png)
![N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385472.png)
![4-Isopropoxy-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385473.png)

